molecular formula C15H16ClNO2 B2357846 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 196875-56-6

2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2357846
CAS No.: 196875-56-6
M. Wt: 277.75
InChI Key: BNPLPVDOVIZPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C15H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl group, an amino group, and a methoxyphenol moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 5-chloro-2-methylphenylamine with formaldehyde and 6-methoxyphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: Shares the chloro and methyl substituents but lacks the amino and methoxy groups.

    5-Chloro-2-methylaniline: Contains the chloro and methyl groups with an amino group but lacks the methoxyphenol moiety.

Uniqueness

2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(5-chloro-2-methylanilino)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-10-6-7-12(16)8-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPLPVDOVIZPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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